2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetic acid
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Overview
Description
2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetic acid is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a valuable scaffold for drug development.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, affecting a broad range of biochemical pathways .
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
The synthesis of 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetic acid typically involves the bromination of 2,3-dihydro-1H-indole followed by the introduction of an acetic acid moiety. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and prevent over-bromination .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Scientific Research Applications
2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, indole derivatives are studied for their potential as enzyme inhibitors, receptor agonists, and antagonists. They are also investigated for their antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, indole derivatives are used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A naturally occurring plant hormone that regulates growth and development.
5-bromoindole: A simpler brominated indole derivative used in organic synthesis.
2,3-dihydro-1H-indole: The parent compound without the bromine and acetic acid moieties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14/h1-2,4,6,12H,3,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODLAUCNPLLLMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(N1)C=CC(=C2)Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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